Carbamic acid, diethyl-, 7-quinolinyl ester
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Overview
Description
Quinolin-7-yl diethylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound with a wide range of biological and pharmacological activities
Preparation Methods
The synthesis of quinolin-7-yl diethylcarbamate typically involves the reaction of quinoline derivatives with diethylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Quinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-7-yl diethylcarbamate oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Quinolin-7-yl diethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Quinolin-7-yl diethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Quinolin-7-yl diethylcarbamate derivatives are explored for their therapeutic potential in treating diseases such as malaria and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of quinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act by binding to DNA or proteins, disrupting their normal function and thereby exerting its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Quinolin-7-yl diethylcarbamate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Quinolin-2-one: Another quinoline derivative with potential anticancer activity.
Quinolin-7-yl diethylcarbamate is unique due to its specific carbamate linkage, which may confer distinct biological properties compared to other quinoline derivatives.
Properties
CAS No. |
829666-49-1 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
quinolin-7-yl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-12-8-7-11-6-5-9-15-13(11)10-12/h5-10H,3-4H2,1-2H3 |
InChI Key |
UBMMLTWYBARHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
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